molecular formula C8H4F5NO2 B13517878 2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]aceticacid

2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]aceticacid

Cat. No.: B13517878
M. Wt: 241.11 g/mol
InChI Key: BIXFUJUJIABWQN-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid is a fluorinated organic compound with a pyridine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of difluoromethylation reagents, which can introduce the difluoromethyl group into the pyridine ring under specific reaction conditions . The reaction often requires the presence of a catalyst and a suitable solvent to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new chemical entities.

    Biology: In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

    Medicine: The compound has potential applications in drug discovery and development. Its fluorinated structure can enhance the pharmacokinetic properties of drug candidates.

    Industry: In the industrial sector, the compound can be used in the development of new materials and agrochemicals. Its unique properties make it suitable for various applications in these fields.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors in unique ways, potentially leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid can be compared with other similar compounds, such as:

The uniqueness of 2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid lies in its specific substitution pattern and the presence of both difluoromethyl and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H4F5NO2

Molecular Weight

241.11 g/mol

IUPAC Name

2,2-difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid

InChI

InChI=1S/C8H4F5NO2/c9-7(10,6(15)16)4-2-1-3-5(14-4)8(11,12)13/h1-3H,(H,15,16)

InChI Key

BIXFUJUJIABWQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)C(C(=O)O)(F)F

Origin of Product

United States

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